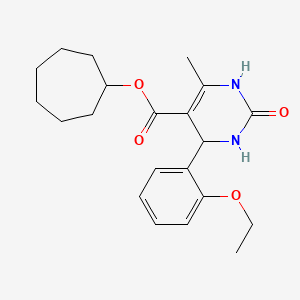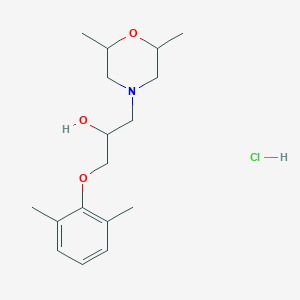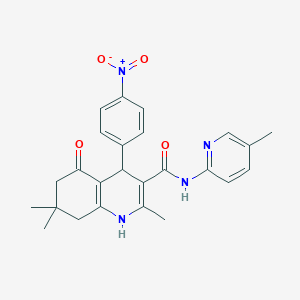![molecular formula C13H17N3O3 B4932916 N-(4-ethoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4932916.png)
N-(4-ethoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EPHA is a hydrazide derivative that exhibits potential pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. The compound has been synthesized using various methods, including the reaction of 4-ethoxybenzoyl chloride with hydrazine hydrate, followed by the reaction of the resulting product with isopropylidene malonic acid.
Mecanismo De Acción
The mechanism of action of EPHA involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. EPHA has been shown to selectively inhibit the COX-2 isoform, which is upregulated in response to inflammation and plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
EPHA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has been shown to reduce pain and fever by inhibiting the production of pro-inflammatory cytokines and reducing the activity of COX-2. Additionally, EPHA has been investigated for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPHA has several advantages for use in lab experiments, including its high purity and stability. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, EPHA has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on EPHA, including investigating its potential as an anti-tumor agent in humans, exploring its effects on other inflammatory pathways, and developing new methods for synthesizing the compound. Additionally, further studies are needed to fully understand the safety and efficacy of EPHA in clinical settings.
In conclusion, EPHA is a promising compound that exhibits potential pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. The compound has been extensively studied in animal models, and there is potential for further research to explore its potential as an anti-tumor agent and its effects on other inflammatory pathways. However, further studies are needed to fully understand the safety and efficacy of EPHA in clinical settings.
Métodos De Síntesis
The synthesis of EPHA involves the reaction of 4-ethoxybenzoyl chloride with hydrazine hydrate, followed by the reaction of the resulting product with isopropylidene malonic acid. The product is then purified using recrystallization to obtain a white crystalline solid.
Aplicaciones Científicas De Investigación
EPHA has been extensively studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain and fever in animal models. Additionally, EPHA has been investigated for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-N'-(propan-2-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-4-19-11-7-5-10(6-8-11)14-12(17)13(18)16-15-9(2)3/h5-8H,4H2,1-3H3,(H,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHFQUXGYWCPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4932852.png)
methyl]amine](/img/structure/B4932858.png)
![2-[2-(2,6-dimethyl-1-piperidinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4932866.png)

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)
![N-(4-bromophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4932887.png)

![3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4932913.png)

![4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4932928.png)
![3-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4932941.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B4932948.png)
